molecular formula C10H11N3O3S B1420030 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1177348-10-5

5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1420030
CAS No.: 1177348-10-5
M. Wt: 253.28 g/mol
InChI Key: BCMIXGGLRCZSAA-UHFFFAOYSA-N
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Description

5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.28 g/mol This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-(ethylsulfonyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. This leads to the disruption of bacterial cell integrity and eventual cell death . Additionally, the compound may interact with other cellular pathways, such as oxidative stress response, to enhance its antibacterial efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
  • 2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole

Uniqueness

5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is unique due to its ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-2-17(14,15)8-5-3-7(4-6-8)9-12-13-10(11)16-9/h3-6H,2H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMIXGGLRCZSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223423
Record name 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177348-10-5
Record name 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177348-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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